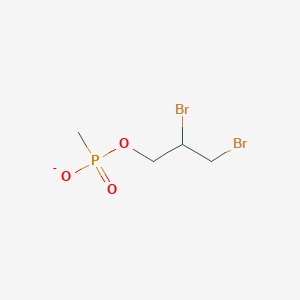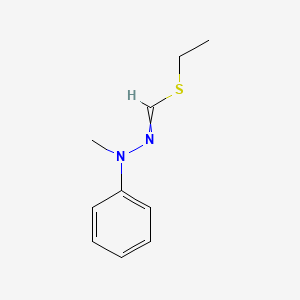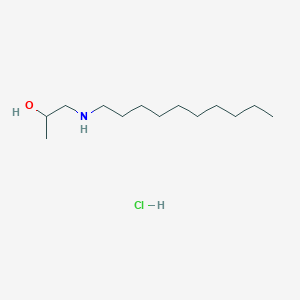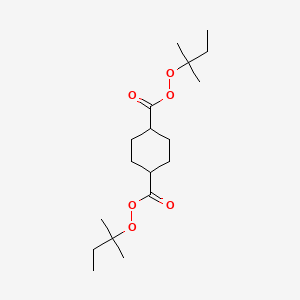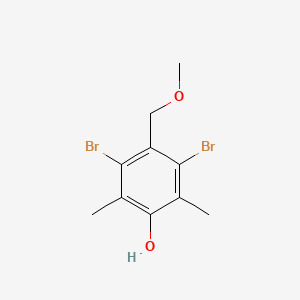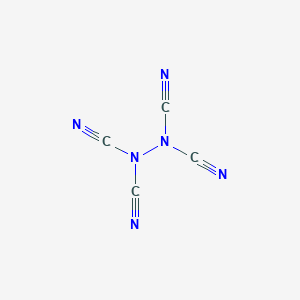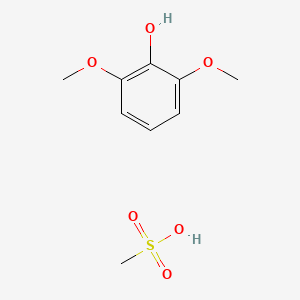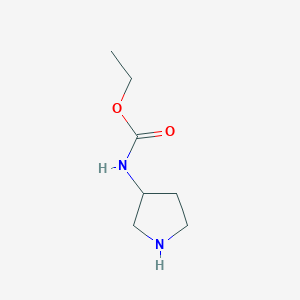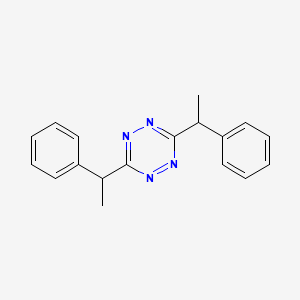
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The compound’s structure consists of a tetrazine ring substituted with two 1-phenylethyl groups at the 3 and 6 positions, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine typically involves the reaction of amidinium chlorides with hydrazine hydrate. The amidinium chlorides are converted into mixtures of meso- and racemic dihydrotetrazines, which are then oxidized to form the desired tetrazine compound . Fractional crystallization is often used to purify the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The dihydrotetrazine intermediates are readily oxidized to form the tetrazine compound.
Reduction: Tetrazines can be reduced to their corresponding dihydrotetrazines under specific conditions.
Substitution: The phenylethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines and dihydrotetrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine has several scientific research applications:
Biology: Tetrazines are explored for their potential use in bioorthogonal chemistry, where they can selectively react with specific biomolecules without interfering with biological processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of tetrazine derivatives, including their use as anticancer agents and in drug delivery systems.
Industry: Tetrazines are used in the development of advanced materials, such as polymers and explosives, due to their high nitrogen content and energetic properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine involves its ability to undergo specific chemical reactions that can be harnessed for various applications. In bioorthogonal chemistry, for example, tetrazines react with trans-cyclooctenes in a rapid and selective manner, forming stable adducts. This reaction is utilized in labeling and imaging studies, where the tetrazine moiety can be attached to biomolecules and detected using fluorescence or other techniques.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(1-hydroxy-1-phenylethyl)-1,2,4,5-tetrazine: Similar in structure but with hydroxyl groups instead of phenylethyl groups.
3,6-Bis(1-phenylpropyl)-1,2,4,5-tetrazine: Differing by the length of the alkyl chain attached to the phenyl group.
Uniqueness
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
117594-54-4 |
|---|---|
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,6-bis(1-phenylethyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H18N4/c1-13(15-9-5-3-6-10-15)17-19-21-18(22-20-17)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
SKBXDPHWWXPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(N=N2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




